

physicochemical properties of methyl 4-chloro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 4-chloro-1H-indazole-6-carboxylate

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In-Depth Technical Guide to Methyl 4-Chloro-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **methyl 4-chloro-1H-indazole-6-carboxylate**. Due to the limited availability of experimental data for this specific compound, this guide leverages information from structurally related indazole derivatives to provide estimations and context for its expected properties and behavior.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **methyl 4-chloro-1H-indazole-6-carboxylate** is not readily available in the public domain, its properties can be estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **Methyl 4-Chloro-1H-indazole-6-carboxylate** and Related Compounds

Property	Methyl 4-chloro-1H-indazole-6-carboxylate (Calculated/Estimated)	Methyl 6-bromo-1H-indazole-4-carboxylate[1][2]	Methyl 6-chloro-1H-indazole-4-carboxylate[3]	1H-Indazole[4]
Molecular Formula	C ₉ H ₇ ClN ₂ O ₂	C ₉ H ₇ BrN ₂ O ₂	C ₉ H ₇ ClN ₂ O ₂	C ₇ H ₆ N ₂
Molecular Weight	210.62 g/mol	255.07 g/mol	210.62 g/mol	118.14 g/mol
Melting Point	Not available	Not available	Not available	147-149 °C
Boiling Point	Not available	Not available	Not available	270 °C (at 743 mmHg)
Solubility	Expected to have low aqueous solubility	Not available	Not available	Not available
pKa	Estimated acidic pKa ~13-14 (N-H proton), basic pKa ~1-2 (pyrazole nitrogen)	Not available	Not available	13.86 (acidic), 1.31 (basic)
logP	Estimated ~2-3	2.112[2]	Not available	Not available

Experimental Protocols

The synthesis and characterization of **methyl 4-chloro-1H-indazole-6-carboxylate** would follow established methodologies for indazole derivatives. Below are detailed protocols for a plausible synthetic route and standard characterization techniques.

Synthesis of Methyl 4-chloro-1H-indazole-6-carboxylate

A common and effective method for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines.[5] The following is a representative protocol.

Step 1: Acetylation of 2-methyl-3,5-dichloroaniline

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3,5-dichloroaniline in a suitable solvent such as chloroform.
- Add potassium acetate to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 1 hour.

Step 2: Diazotization and Cyclization

- Heat the reaction mixture from Step 1 to 60 °C.
- Add isopentyl nitrite to the heated mixture.
- Stir the reaction at 60 °C overnight to facilitate diazotization and subsequent intramolecular cyclization.

Step 3: Hydrolysis and Workup

- After the reaction is complete, cool the mixture and add water and tetrahydrofuran (THF).
- Cool the mixture to 0 °C and add lithium hydroxide (LiOH) to hydrolyze the acetyl group.
- Stir the reaction at 0 °C for 3 hours.
- Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4,6-dichloro-1H-indazole.

Step 4: Carboxylation and Esterification

- The 4,6-dichloro-1H-indazole can then be selectively carboxylated at the 6-position followed by esterification with methanol under acidic conditions to yield the final product, **methyl 4-**

chloro-1H-indazole-6-carboxylate. This step may require protecting group chemistry to ensure regioselectivity.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton (which may be broad), and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. Computational methods can be used to predict the expected chemical shifts.[\[6\]](#)[\[7\]](#)
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of an indazole derivative typically shows characteristic absorption bands.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- N-H stretch: A broad band in the region of $3100\text{--}3300\text{ cm}^{-1}$.
- C=O stretch (ester): A strong absorption band around $1700\text{--}1730\text{ cm}^{-1}$.
- C=C and C=N stretches (aromatic ring): Multiple bands in the $1400\text{--}1600\text{ cm}^{-1}$ region.
- C-Cl stretch: A band in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak is expected, which is characteristic of the isotopic abundance of ^{35}Cl and ^{37}Cl .[\[12\]](#)

Synthesis Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of **methyl 4-chloro-1H-indazole-6-carboxylate**.



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Synthesis of **Methyl 4-chloro-1H-indazole-6-carboxylate**.

Biological Context and Potential Applications

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities include roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][14] The specific biological activity of **methyl 4-chloro-1H-indazole-6-carboxylate** has not been extensively reported. However, its structural similarity to other biologically active indazoles suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile.

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References

- 1. methyl 6-bromo-1H-indazole-4-carboxylate | C₉H₇BrN₂O₂ | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]

- 3. 885519-72-2|Methyl 6-chloro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. ijsdr.org [ijsdr.org]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. 1H-indazole hydrochloride [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of methyl 4-chloro-1H-indazole-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360809#physicochemical-properties-of-methyl-4-chloro-1h-indazole-6-carboxylate]

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